molecular formula C12H16N2OS B1593569 N'-Benzoyl-N,N-diethylthiourea CAS No. 58328-36-2

N'-Benzoyl-N,N-diethylthiourea

Cat. No.: B1593569
CAS No.: 58328-36-2
M. Wt: 236.34 g/mol
InChI Key: UQXSQVXCEQMCPC-UHFFFAOYSA-N
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Description

N'-Benzoyl-N,N-diethylthiourea is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metal Extraction and Complexation

N'-Benzoyl-N,N-diethylthiourea has been studied for its ability to form complexes with metals like palladium and gold. It was used in the solvent extraction of these metals from aqueous chloride media, demonstrating potential applications in metal recovery and purification. Notably, this compound does not require a specific pH range for effective metal extraction, which broadens its applicability. Furthermore, the formation of palladium N-benzoyl-N,N-diethylthiourea complexes was confirmed through various analyses, including NMR, FTIR, and MS, and their structures were characterized using XRD. These complexes have shown potential as ionophores in polymeric membrane electrodes, indicating their utility in electrochemical applications (Domı́nguez et al., 2002).

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives. For instance, it underwent transamidation with several amines under microwave irradiation, showcasing its utility in the creation of new chemical entities. These syntheses were performed in solvent-free conditions, highlighting the compound's role in green chemistry applications (Marquez et al., 2000).

Alkylation Studies

This compound was also studied in the context of alkylation reactions. It exhibited selective S-alkylation, which is crucial for understanding its chemical behavior and potential applications in organic synthesis. Such studies contribute to the broader understanding of thiourea derivatives in chemical reactions (Nagasawa & Mitsunobu, 1981).

Coordination Chemistry

This compound has been involved in the synthesis and characterization of novel chiral N,N-dialkyl-N'-menthyloxycarbonylthioureas. Its ability to form complexes with platinum was explored, providing insights into its coordination chemistry and potential applications in the development of new chiral ligands for metal complexes (Sacht et al., 2000).

Thermal Stabilization

Research has investigated the use of this compound derivatives as thermal stabilizers or co-stabilizers for rigid polyvinyl chloride (PVC). These studies are significant for developing new materials with enhanced thermal stability, which is crucial in various industrial applications (Sabaa et al., 2003).

Properties

IUPAC Name

N-(diethylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-3-14(4-2)12(16)13-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXSQVXCEQMCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350914
Record name N-(diethylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58328-36-2
Record name N-(diethylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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